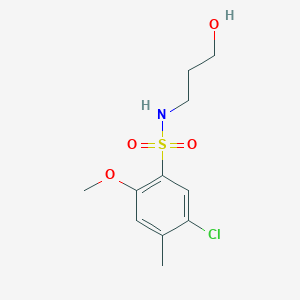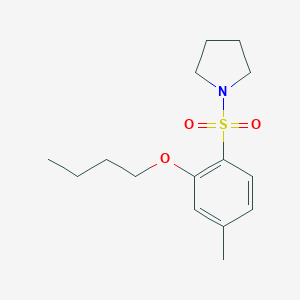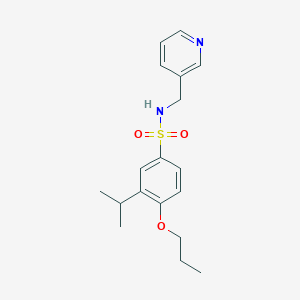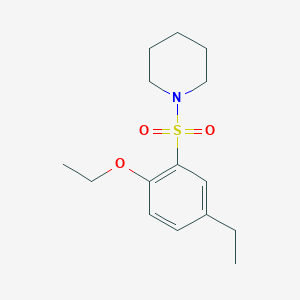
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide, also known as CHM-1, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. CHM-1 has been found to exhibit a range of biochemical and physiological effects, and has been investigated for its potential use in the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, but research has suggested that it may inhibit the activity of heat shock protein 90 (HSP90), a protein that is involved in the regulation of cell growth and survival. Inhibition of HSP90 can lead to the degradation of client proteins, which are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, or programmed cell death. In addition, this compound has been found to inhibit the activity of angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide. One area of focus is the development of more effective synthesis methods to increase the yield and purity of this compound. Another area of focus is the elucidation of the mechanism of action of this compound, which will help to optimize its therapeutic potential. In addition, future research may investigate the potential use of this compound in combination with other drugs for cancer treatment.
Synthesemethoden
The synthesis of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 3-hydroxypropylamine, followed by chlorination with thionyl chloride. The resulting product is then purified by recrystallization to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound exhibits potent anti-tumor activity in a range of cancer cell lines, including lung cancer, breast cancer, and pancreatic cancer. In addition, this compound has been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.
Eigenschaften
Molekularformel |
C11H16ClNO4S |
|---|---|
Molekulargewicht |
293.77 g/mol |
IUPAC-Name |
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO4S/c1-8-6-10(17-2)11(7-9(8)12)18(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 |
InChI-Schlüssel |
LTGKRNDMPDBRBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCO)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)




